3-{3-[(1S)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one
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Overview
Description
3-{3-[(1S)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one is a compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound belongs to the class of oxazolidinones, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 3-{3-[(1S)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol (HFIP) medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride (NaH) at room temperature . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
3-{3-[(1S)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydride (NaH), hypervalent iodine compounds, and trimethylsilyl azide . Major products formed from these reactions include 4,5-disubstituted oxazolidin-2-ones and β-enaminocarbonyl derivatives .
Scientific Research Applications
This compound has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a chiral auxiliary in stereoselective transformations . In medicine, oxazolidinone derivatives, such as linezolid, are used as antibacterial agents with a unique mechanism of action . The compound’s antibacterial activity and potential for low resistance make it valuable in developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-{3-[(1S)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one involves its interaction with molecular targets and pathways. For instance, oxazolidinone derivatives like linezolid inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This binding prevents the formation of the initiation complex, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
3-{3-[(1S)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one can be compared with other similar compounds, such as 3-[3-(aminomethyl)phenyl]-1,3-oxazolidin-2-one and 3-cyclohexyl-5-phenyl-1,3-oxazolidin-2-one . While these compounds share a similar oxazolidinone core, their unique substituents and structural variations contribute to differences in their biological activities and applications .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-[3-[(1S)-1-aminoethyl]phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-8(12)9-3-2-4-10(7-9)13-5-6-15-11(13)14/h2-4,7-8H,5-6,12H2,1H3/t8-/m0/s1 |
InChI Key |
XPEMBCIMCWZGKT-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)N2CCOC2=O)N |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCOC2=O)N |
Origin of Product |
United States |
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